2-Hydroxy-3-methoxy-4-nitrobenzoic acid
Overview
Description
2-Hydroxy-3-methoxy-4-nitrobenzoic acid is an aromatic compound with a nitro group, a hydroxyl group, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-4-nitrobenzoic acid typically involves the nitration of 2-Hydroxy-3-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 2-Hydroxy-3-methoxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-Hydroxy-3-methoxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-4-nitrobenzoic acid depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-nitrobenzoic acid
- 3-Hydroxy-4-nitrobenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
Uniqueness
2-Hydroxy-3-methoxy-4-nitrobenzoic acid is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
2-hydroxy-3-methoxy-4-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-5(9(13)14)3-2-4(6(7)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMPFGBRRHGDRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570759 | |
Record name | 2-Hydroxy-3-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-50-7 | |
Record name | 2-Hydroxy-3-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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